4-(2-Bromo-4-fluorophenoxy)piperidine
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Overview
Description
4-(2-Bromo-4-fluorophenoxy)piperidine is a chemical compound with the molecular formula C11H13BrFNO and a molecular weight of 274.13 g/mol.
Preparation Methods
The synthesis of 4-(2-Bromo-4-fluorophenoxy)piperidine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant reaction conditions, making it suitable for the preparation of various organoboron reagents . The general synthetic route involves the reaction of 2-bromo-4-fluorophenol with piperidine under specific conditions to form the desired product .
Chemical Reactions Analysis
4-(2-Bromo-4-fluorophenoxy)piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a common method for synthesizing this compound.
Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and specific solvents and temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Bromo-4-fluorophenoxy)piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-fluorophenoxy)piperidine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
4-(2-Bromo-4-fluorophenoxy)piperidine can be compared with other similar compounds, such as:
4-(2-Bromo-6-fluorophenoxy)piperidine: This compound has a similar structure but with a different fluorine atom position.
4-(4-Bromo-2-fluorophenoxy)piperidine: Another similar compound with a different bromine and fluorine atom arrangement.
The uniqueness of this compound lies in its specific arrangement of bromine and fluorine atoms, which can influence its chemical and biological properties.
Properties
IUPAC Name |
4-(2-bromo-4-fluorophenoxy)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRXVTVLQJODIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647914 |
Source
|
Record name | 4-(2-Bromo-4-fluorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647014-45-7 |
Source
|
Record name | 4-(2-Bromo-4-fluorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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